![molecular formula C21H19BrN4O2S B12386918 (E)-1-[4-(2-amino-1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-3-(4-bromophenyl)prop-2-en-1-one](/img/structure/B12386918.png)
(E)-1-[4-(2-amino-1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-3-(4-bromophenyl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-[4-(2-amino-1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-3-(4-bromophenyl)prop-2-en-1-one is a complex organic compound that features a benzothiazole moiety, a piperazine ring, and a bromophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(2-amino-1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-3-(4-bromophenyl)prop-2-en-1-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the piperazine ring and the bromophenyl group. The final step involves the formation of the prop-2-en-1-one linkage.
Benzothiazole Core Formation: The benzothiazole core can be synthesized by the condensation of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Piperazine Ring Introduction: The piperazine ring is introduced through nucleophilic substitution reactions, where the benzothiazole derivative reacts with piperazine.
Bromophenyl Group Addition: The bromophenyl group is added via a coupling reaction, such as Suzuki or Heck coupling, using a bromophenylboronic acid or bromophenyl halide.
Formation of Prop-2-en-1-one Linkage: The final step involves the formation of the prop-2-en-1-one linkage through a condensation reaction between the piperazine-benzothiazole intermediate and an appropriate aldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and piperazine groups, leading to the formation of N-oxides and other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: N-oxides and hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s benzothiazole moiety is of particular interest due to its potential bioactivity. Benzothiazole derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicinal chemistry, (E)-1-[4-(2-amino-1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-3-(4-bromophenyl)prop-2-en-1-one may serve as a lead compound for the development of new therapeutic agents. Its structural features allow for interactions with various biological targets, potentially leading to the discovery of new drugs.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (E)-1-[4-(2-amino-1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-3-(4-bromophenyl)prop-2-en-1-one is likely related to its ability to interact with specific molecular targets. The benzothiazole moiety can bind to enzymes and receptors, modulating their activity. The piperazine ring may enhance the compound’s solubility and bioavailability, while the bromophenyl group can participate in hydrophobic interactions.
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core and exhibit similar bioactivities.
Piperazine Derivatives: Compounds like piperazine and 1-(4-bromophenyl)piperazine share the piperazine ring and are used in various pharmaceutical applications.
Bromophenyl Derivatives: Compounds such as 4-bromophenylamine and 4-bromophenylacetic acid share the bromophenyl group and are used in organic synthesis.
Uniqueness
(E)-1-[4-(2-amino-1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-3-(4-bromophenyl)prop-2-en-1-one is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the benzothiazole, piperazine, and bromophenyl groups in a single molecule allows for diverse interactions and applications, setting it apart from other compounds.
Propiedades
Fórmula molecular |
C21H19BrN4O2S |
|---|---|
Peso molecular |
471.4 g/mol |
Nombre IUPAC |
(E)-1-[4-(2-amino-1,3-benzothiazole-6-carbonyl)piperazin-1-yl]-3-(4-bromophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H19BrN4O2S/c22-16-5-1-14(2-6-16)3-8-19(27)25-9-11-26(12-10-25)20(28)15-4-7-17-18(13-15)29-21(23)24-17/h1-8,13H,9-12H2,(H2,23,24)/b8-3+ |
Clave InChI |
YVICAZJLKUSZMU-FPYGCLRLSA-N |
SMILES isomérico |
C1CN(CCN1C(=O)/C=C/C2=CC=C(C=C2)Br)C(=O)C3=CC4=C(C=C3)N=C(S4)N |
SMILES canónico |
C1CN(CCN1C(=O)C=CC2=CC=C(C=C2)Br)C(=O)C3=CC4=C(C=C3)N=C(S4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


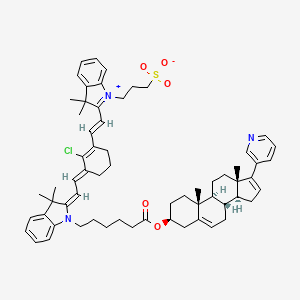
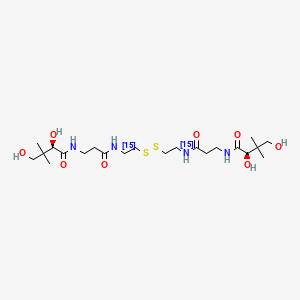
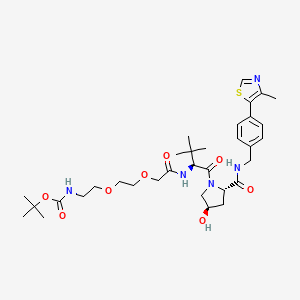
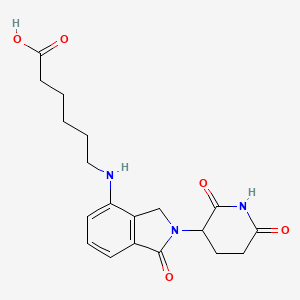


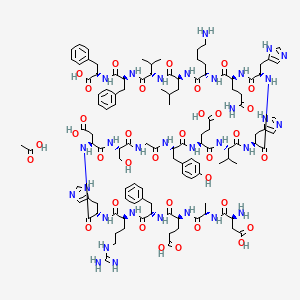
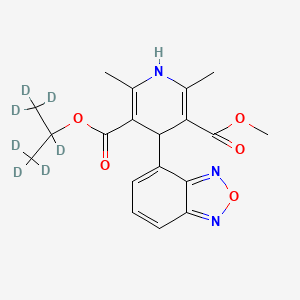
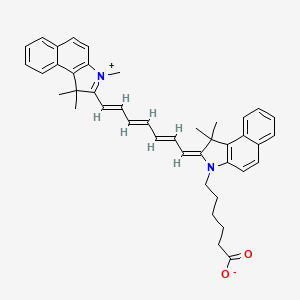
![N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12386880.png)
![10-[5,9-dimethyl-10-[[1-(6-morpholin-4-ylhexyl)triazol-4-yl]methoxymethyl]-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene-4-carbonitrile](/img/structure/B12386887.png)
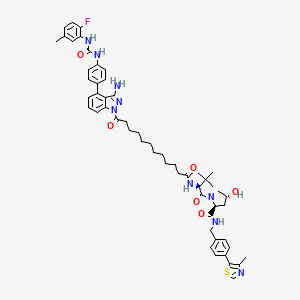

![3-[[di(propan-2-yl)amino]-[3-[2-[(1E,3E,5E)-5-[1-[3-[(4-methoxyphenyl)-diphenylmethoxy]propyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propoxy]phosphanyl]oxypropanenitrile;chloride](/img/structure/B12386906.png)
